Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is a chemical compound with the molecular formula C9H18ClNO3 and a molecular weight of 223.7 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride typically involves the reaction of oxolane derivatives with amino acids under controlled conditions. The process often includes steps such as esterification, amidation, and hydrochloride salt formation. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating biochemical pathways and cellular processes. Detailed studies on its binding affinity and kinetics are essential to understand its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(oxolan-3-yl)propanoate hydrochloride: Similar in structure but differs in the position of the amino group.
Methyl 3-amino-2-(oxolan-3-yl)propanoate: Lacks the hydrochloride component, affecting its solubility and reactivity.
Uniqueness
Methyl 3-amino-2-(oxolan-3-ylmethyl)propanoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-(oxolan-3-yl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(5-10)4-7-2-3-13-6-7;/h7-8H,2-6,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLAILYZDHEALU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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